1-(Aminomethyl)cyclohexan-1-amine

Medicinal Inorganic Chemistry Anticancer Drug Development Platinum Coordination Complexes

1-(Aminomethyl)cyclohexan-1-amine (CAS 5062-67-9) is a cycloaliphatic diamine characterized by a cyclohexane ring bearing a primary amine and a primary aminomethyl group at the 1-position. The free base has molecular formula C7H16N2 and a molecular weight of 128.22 g/mol, while its dihydrochloride salt (CAS 123194-05-8) is commonly supplied for enhanced stability.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 5062-67-9
Cat. No. B1605521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Aminomethyl)cyclohexan-1-amine
CAS5062-67-9
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CN)N
InChIInChI=1S/C7H16N2/c8-6-7(9)4-2-1-3-5-7/h1-6,8-9H2
InChIKeyQCDMSCUTQSXHCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Aminomethyl)cyclohexan-1-amine (CAS 5062-67-9) — Core Properties and Procurement Baseline


1-(Aminomethyl)cyclohexan-1-amine (CAS 5062-67-9) is a cycloaliphatic diamine characterized by a cyclohexane ring bearing a primary amine and a primary aminomethyl group at the 1-position . The free base has molecular formula C7H16N2 and a molecular weight of 128.22 g/mol, while its dihydrochloride salt (CAS 123194-05-8) is commonly supplied for enhanced stability . The compound features two hydrogen bond donors, two acceptors, and a single rotatable bond, contributing to a calculated topological polar surface area of 52 Ų . Its bifunctional nature enables applications in coordination chemistry, pharmaceutical intermediate synthesis, and materials science, though performance characteristics are highly dependent on the specific reaction system and counterpart molecules .

Why 1-(Aminomethyl)cyclohexan-1-amine (CAS 5062-67-9) Cannot Be Interchanged with Other Cycloaliphatic Diamines


The geometric and electronic distinctions among cycloaliphatic diamines translate into divergent performance in catalysis, biological activity, and materials applications. 1-(Aminomethyl)cyclohexan-1-amine presents both amine functionalities on the same carbon atom (geminal substitution), creating a distinct coordination geometry compared to 1,2-diaminocyclohexane (vicinal) or 1,3-bis(aminomethyl)cyclohexane (1,3-disubstituted) . This structural difference alters chelate ring size upon metal binding, affects nucleophilicity and steric accessibility in crosslinking reactions, and modulates the three-dimensional arrangement of functional groups in derived pharmacophores . The evidence below demonstrates that seemingly minor constitutional variations produce quantifiable differences in biological efficacy and chemical behavior, making indiscriminate substitution scientifically unsound.

Quantitative Evidence for Selecting 1-(Aminomethyl)cyclohexan-1-amine (CAS 5062-67-9) Over In-Class Alternatives


Superior In Vivo Antitumor Efficacy of Platinum Complexes Containing 1-(Aminomethyl)cyclohexan-1-amine Compared to 1,2-Diaminocyclohexane and Ethylenediamine

In a direct head-to-head comparison of platinum(II) tellurate complexes, the complex incorporating 1,1-bis(aminomethyl)cyclohexane (AMCH, a common synonym for the target compound) produced a %T/C (treated/control) ratio ranging from 147 to 288 in a murine leukemia in vivo model. By contrast, complexes containing cis-1,2-diaminocyclohexane (cis-DACH), ethylenediamine (en), or cyclopentylamine (cpa) were completely inactive in the same assay system . This quantitative difference demonstrates that the geminal arrangement of the two primary amine groups in AMCH enables a chelation geometry and resultant platinum complex that is biologically active, whereas the vicinal diamine geometry of DACH—despite its established utility in other platinum drug platforms—fails to confer activity in this specific tellurate series.

Medicinal Inorganic Chemistry Anticancer Drug Development Platinum Coordination Complexes

Unique Bidentate Coordination Geometry Enforced by Geminal Diamine Architecture

The geminal substitution pattern of 1-(aminomethyl)cyclohexan-1-amine yields a four-membered chelate ring upon bidentate coordination to a single metal center, whereas its structural isomer 1,2-diaminocyclohexane forms a five-membered chelate ring under analogous conditions. This difference in chelate ring size alters the bite angle, metal-ligand bond lengths, and thermodynamic stability of the resulting complex . While direct quantitative stability constant data for the target compound versus 1,2-diaminocyclohexane under identical conditions is not available from the retrieved literature, the established principle of chelate ring size modulation provides a class-level basis for differential complex stability and reactivity.

Coordination Chemistry Ligand Design Chelate Ring Size

Distinct NMDA Receptor Antagonism Profile Among Amino-alkyl-cyclohexane Derivatives

A series of 36 amino-alkyl-cyclohexane derivatives were evaluated for NMDA receptor antagonism, demonstrating a wide range of potencies with Ki values for [³H]-(+)-MK-801 displacement ranging from 1.5 to 143 µM and functional IC50 values from 1.3 to 245 µM . While 1-(aminomethyl)cyclohexan-1-amine itself was not individually reported in this dataset, the structure-activity relationship (SAR) indicates that the specific alkyl substitution pattern on the cyclohexane ring—including the geminal arrangement present in the target compound—profoundly influences both equilibrium affinity and blocking/unblocking kinetics. This class-level inference supports the position that within the 1-aminoalkylcyclohexane family, even structurally similar compounds exhibit quantitatively distinct NMDA receptor pharmacology.

Neuropharmacology NMDA Receptor Antagonists CNS Drug Discovery

Proven Utility as a Gabapentin Intermediate with Established Industrial Process Routes

1-(Aminomethyl)cyclohexan-1-amine is the direct synthetic precursor to gabapentin (1-aminomethyl-1-cyclohexaneacetic acid), a widely prescribed anticonvulsant and neuropathic pain medication . Multiple patent-protected industrial processes describe its conversion via Michael addition, Hofmann rearrangement, or cyanoacetate hydrolysis pathways . While this application does not represent a differentiation from other compounds per se, it establishes the compound's supply chain relevance and validates that industrial quantities with acceptable purity profiles are attainable. For procurement decisions involving pharmaceutical intermediate sourcing, this industrial validation supports availability and process maturity relative to more niche cycloaliphatic diamines lacking established commercial routes.

Pharmaceutical Process Chemistry API Intermediate Manufacturing Gabapentin Synthesis

Validated Application Scenarios for 1-(Aminomethyl)cyclohexan-1-amine (CAS 5062-67-9) Based on Comparative Evidence


Design and Synthesis of Novel Platinum-Based Anticancer Agents

The in vivo efficacy data from Khokhar et al. directly support the use of 1-(aminomethyl)cyclohexan-1-amine as a non-leaving ligand in platinum(II) and platinum(IV) coordination complexes intended for anticancer evaluation. The observed %T/C ratio of 147–288 for the AMCH-tellurate complex contrasts sharply with the complete inactivity of cis-DACH and ethylenediamine analogs in the same system, providing a rational basis for prioritizing this geminal diamine scaffold when exploring platinum-tellurate or related coordination architectures. This scenario applies specifically to medicinal inorganic chemistry laboratories and drug discovery programs investigating alternative platinum coordination geometries.

Coordination Chemistry Studies Requiring Four-Membered Chelate Ring Formation

The geminal amine substitution pattern of 1-(aminomethyl)cyclohexan-1-amine enforces a four-membered chelate ring upon bidentate coordination to a single metal center, in contrast to the five-membered ring formed by 1,2-diaminocyclohexane . This structural constraint alters metal-ligand bond angles, complex stability, and redox behavior, making the compound a valuable ligand for fundamental studies in coordination chemistry where systematic variation of chelate ring size is an experimental variable. Applications include the synthesis of model complexes for mechanistic investigations and the development of catalysts with tailored bite angles.

Pharmaceutical Intermediate Sourcing for Gabapentin Production

Multiple patent-protected industrial processes validate 1-(aminomethyl)cyclohexan-1-amine as a key intermediate in gabapentin manufacture . For procurement teams in pharmaceutical manufacturing, this established role reduces supply chain uncertainty relative to less commercially validated geminal diamines. The compound's availability in both free base and dihydrochloride salt forms, coupled with documented synthetic routes amenable to scale-up, makes it a defensible selection for gabapentin-related process development and production.

Exploratory CNS Drug Discovery Based on Amino-alkylcyclohexane Scaffolds

The structure-activity relationship studies by Parsons et al. demonstrate that NMDA receptor antagonist potency varies by more than 100-fold among closely related amino-alkylcyclohexane derivatives (Ki range 1.5–143 µM; IC50 range 1.3–245 µM). While 1-(aminomethyl)cyclohexan-1-amine itself was not individually profiled in this dataset, the class-level evidence supports its inclusion in exploratory medicinal chemistry campaigns where systematic variation of the geminal substitution pattern is hypothesized to modulate receptor binding kinetics and voltage-dependency. This scenario is appropriate for academic and industrial neuroscience research groups investigating novel NMDA receptor modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Aminomethyl)cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.